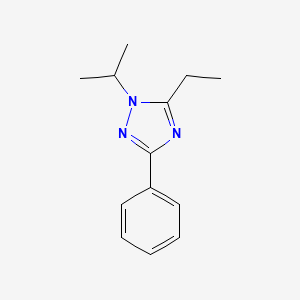
5-Ethyl-1-isopropyl-3-phenyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1-isopropyl-3-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-isopropyl-3-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-1-isopropyl-3-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1-isopropyl-3-phenyl-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 5-Ethyl-1-isopropyl-3-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of chemical and biological activities.
3-Phenyl-1H-1,2,4-triazole: A similar compound with a phenyl substituent, used in various chemical and pharmaceutical applications.
5-Methyl-1-isopropyl-3-phenyl-1H-1,2,4-triazole: A closely related compound with a methyl group instead of an ethyl group.
Uniqueness
Its ethyl, isopropyl, and phenyl groups contribute to its stability, reactivity, and potential biological activities, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C13H17N3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
5-ethyl-3-phenyl-1-propan-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C13H17N3/c1-4-12-14-13(15-16(12)10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
InChI-Schlüssel |
AOEFAXDIVDCSLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=NN1C(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


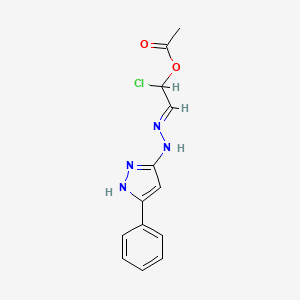
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propan-1-one](/img/structure/B15208940.png)
![3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B15208947.png)
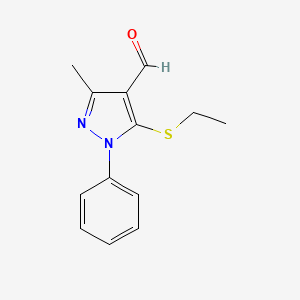
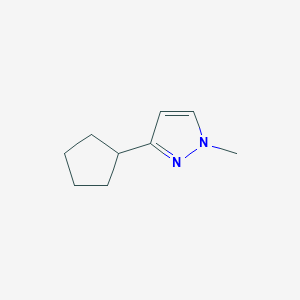


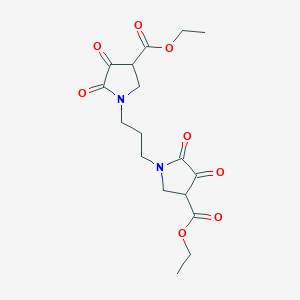
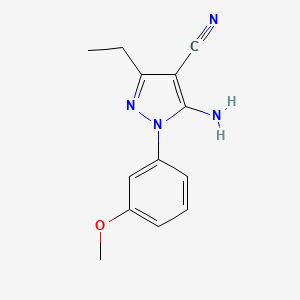

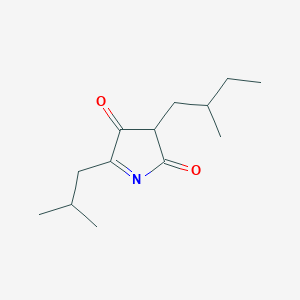
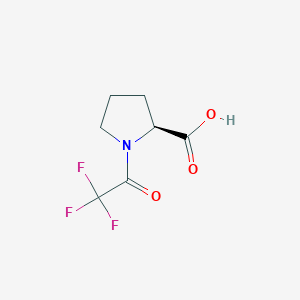
![1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan](/img/structure/B15209022.png)

